4-(6-Iodopyrimidin-4-yl)morpholine - 1704065-03-1

4-(6-Iodopyrimidin-4-yl)morpholine

Catalog Number: EVT-1698347
CAS Number: 1704065-03-1
Molecular Formula: C8H10IN3O
Molecular Weight: 291.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided abstracts do not specifically detail the synthesis of 4-(6-iodopyrimidin-4-yl)morpholine, they offer insights into synthesizing similar pyrimidine derivatives. A common approach involves reacting a suitable 4,6-dichloropyrimidine derivative with morpholine, followed by halogen exchange with sodium iodide. [] This method typically employs polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to promote the reaction.

Chemical Reactions Analysis
  • Nucleophilic Substitution: The iodine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, providing a route to diversely substituted pyrimidine derivatives. []
  • Metal-catalyzed Coupling Reactions: The iodine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds and expanding the molecular diversity accessible from this intermediate. []
Mechanism of Action

The mechanism of action of 4-(6-iodopyrimidin-4-yl)morpholine itself is not described in the provided abstracts as it is primarily an intermediate for synthesizing other bioactive compounds. The specific mechanism would depend on the final compound and its target. For example, some pyrimidine derivatives, like those targeting cyclin-dependent kinases, exert their effects through competitive inhibition at the enzyme's active site. []

Applications
  • Pharmaceutical Development: Pyrimidine derivatives exhibit a wide range of biological activities, including anticancer, [] antiviral, [, ] and anti-inflammatory properties. [] They are frequently employed as building blocks in medicinal chemistry to develop new drug candidates.
  • Chemical Biology Tools: Compounds containing pyrimidine scaffolds have been used as probes to study biological processes and identify new drug targets. []
  • Material Science: Some pyrimidine derivatives possess luminescent properties, making them potentially useful in developing organic light-emitting diodes (OLEDs) and other optoelectronic devices. []
Future Directions
  • Exploring its potential as a building block for creating novel libraries of compounds with diverse biological activities, including anti-cancer, anti-viral, and anti-parasitic agents. [, ]

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

Compound Description: FIPM is a novel compound synthesized and radiolabeled with fluorine-18 ([18F]FIPM) for potential use as a positron emission tomography (PET) tracer to visualize leucine-rich repeat kinase 2 (LRRK2) in the brain. [] FIPM exhibited high in vitro binding affinity for LRRK2 (IC50 = 8.0 nM) but demonstrated low in vivo specific binding in mice studies. []

4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine

Compound Description: This compound is a product of the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine. [] This reaction selectively substitutes at the 4-position of the benzothiadiazole ring. []

4-(4,6-Bis(1H-pyrazol-1-yl)-1,3,5-triazin-2-yl)morpholine (L)

Compound Description: This compound serves as a polydentate N-donor ligand in the formation of copper(II) complexes. [] It binds to copper(II) cations in a tridentate N3 fashion using nitrogen atoms from the pyrazole and triazine rings. []

(E)-4-(2-(2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] Preclinical studies in rats demonstrated excellent brain penetration, high occupancy rates, and good oral bioavailability, suggesting therapeutic potential for schizophrenia. []

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine

Compound Description: This compound is a significant intermediate in the synthesis of molecules that inhibit tumor necrosis factor alpha and nitric oxide. []

(2E,6E)-2-({4-Hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (AMACS)

Compound Description: This compound represents a class of asymmetrical mono-carbonyl analogs of curcumin (AMACs) incorporating a morpholine Mannich base. [] While exhibiting lower anti-inflammatory activity than cyclovalone, some AMAC derivatives, including those with substitutions on the phenyl rings, demonstrated comparable or even better anti-inflammatory effects. []

4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161)

Compound Description: CD161 is a potent and orally bioavailable BET bromodomain inhibitor. [] It demonstrates excellent microsomal stability and good oral pharmacokinetics in rats and mice. [] It also shows significant antitumor activity in preclinical models of leukemia and triple-negative breast cancer. []

1-[2-(R-Phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives

Compound Description: These compounds were synthesized and evaluated for their antioxidant properties. [, ] The presence of methyl or chlorine substituents in the phenyl fragment of the molecule significantly contributed to the observed antioxidant activity. []

4-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one

Compound Description: This compound is a coumarin derivative synthesized through a novel synthetic route involving chloroamine coupling. [] The research focuses on the synthesis and potential applications of this compound. []

1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones

Compound Description: These novel compounds were synthesized and characterized through spectroscopic methods. [, ] The synthesized compounds exhibited significant activity in metal chelating, suggesting potential antioxidant properties. []

3-Chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine

Compound Description: This compound was synthesized and characterized by various spectroscopic techniques and single-crystal X-ray diffraction. [] It crystallizes in the orthorhombic space group P212121 with two independent molecules in the asymmetric unit. []

4-Halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide derivatives

Compound Description: This series of compounds, specifically the fluorine-18 labeled [(18)F]4-fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([(18)F]FIMX), was developed as potential PET radioligands for imaging metabotropic glutamate 1 (mGlu1) receptors in the brain. [, ]

2-(Benzimidazol-2-yl)quinoxalines with Morpholine, Piperidine, and N-Substituted Piperazine Moieties

Compound Description: This series of compounds was designed and synthesized to explore their potential as antitumor agents. [] The incorporation of morpholine, piperidine, and N-substituted piperazine moieties aimed to enhance their anticancer activity. [] The compounds were characterized using various spectroscopic techniques and X-ray crystallography. []

4-Bromobenzyl (Z)-N-(adamantan-1-yl)morpholine-4-carbothioimidate

Compound Description: This compound was synthesized and characterized by X-ray crystallography, revealing its triclinic crystal system and P1̄ space group. []

(6-Methoxy-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate

Compound Description: The crystal structure of this compound reveals a nearly planar 2H-chromene ring system and a chair conformation for the morpholine ring. [] The crystal packing is stabilized by C—H⋯O hydrogen bonds and π–π interactions. []

4-[4-Aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine

Compound Description: These compounds are synthesized through a domino reaction involving morpholine-1-carbothioic acid (2-phenyl-3H-quinazolin-4-ylidene) amide and phenacyl bromides. [, ] The reaction can proceed via two different pathways, leading to either N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines or 4-[4-aryl-5-(2-phenylquinazolin-4-yl)-1,3-thiazol-2-yl]morpholine derivatives. [, ]

4-(7,7-Dimethyl-4-[4-{N-aroyl/benzyl}1-piperazinyl]-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antiviral activity against avian paramyxovirus (APMV-1), the virus responsible for Newcastle disease. []

4-(4-Methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-Methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine Derivatives

Compound Description: These novel heterocyclic systems are synthesized through a cyclocondensation reaction between 5-amino-6-methylpyrimidine-4-thiols and appropriate α-haloketones. [] The reaction proceeds in glacial acetic acid under reflux conditions to yield the desired products. []

(2-Oxo-2H-benzo[h]chromen-4-yl)methyl morpholine-4-carbodithioate

Compound Description: This compound's crystal structure reveals the morpholine ring adopting a chair conformation. [] The crystal packing is stabilized by weak C—H⋯O interactions and π–π interactions between the benzene rings of neighboring molecules. []

3-(4-(6-Methylbenzo(d)thiazol-2-yl)phenyl)quinazolin-4(3H)-ones

Compound Description: These compounds were synthesized and evaluated for their antimycobacterial and antimicrobial activities. [] Some derivatives demonstrated promising activity against Mycobacterium tuberculosis H37Rv strain and various bacteria and fungi. []

2-(Aryl/Heteroaryl)-6-(Morpholin-4-yl/Pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

Compound Description: This series of compounds was synthesized via Buchwald–Hartwig amination, achieving yields ranging from 60% to 88%. [] Photophysical analyses revealed both intraligand and charge-transfer type transitions in these molecules. [] Binding studies indicated strong interactions with calf thymus DNA (ct-DNA), suggesting potential DNA-binding capabilities. []

(Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441) Analogues

Compound Description: These analogues are based on NU7441, a potent inhibitor of DNA-dependent protein kinase (DNA-PK). [] The synthesized derivatives incorporated water-solubilizing groups at the 1-position to enhance their pharmacological properties. [] Some analogues exhibited potent dual inhibitory activity against both DNA-PK and phosphatidylinositol 3-kinase (PI3K). []

1-(4-Cyanobiphenyl-4′-yl)-6-(4-alkylanilinebenzylidene-4′-oxy)hexanes (CB6O.m) and 1-(4-Cyanobiphenyl-4′-yl)-6-(4-alkyloxyanilinebenzylidene-4′-oxy)hexanes (CB6O.Om)

Compound Description: These series of liquid crystal compounds were synthesized and characterized for their liquid crystalline properties, specifically focusing on their ability to form a twist-bend nematic (NTB) phase. [, ] The molecular structures of these compounds significantly influence the stability and properties of the NTB phase. [, ]

6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Derivatives

Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic and antimicrobial activities. [] The study explored the reactivity of the pyrimidinethione derivative with various carbon electrophiles and nitrogen nucleophiles to generate diverse heterocyclic compounds. []

4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine and its Derivatives

Compound Description: 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine (compound 1) exhibits antiparasitic activity, particularly against Trypanosoma brucei rhodesiense. [, ] Chemical proteomics studies identified adenosine kinase (AK) as the putative target of this compound. [] Further investigations revealed that compound 1 enhances AK activity by abolishing intrinsic substrate-inhibition. [] Several derivatives were synthesized and evaluated against various parasites, revealing a range of antiparasitic activities. []

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) and Analogues

Compound Description: ZSTK474 is a pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor. [] Structure-activity relationship studies identified crucial substitutions on the benzimidazole ring that significantly impact PI3K inhibitory potency. [] A 6-amino-4-methoxy analogue displayed enhanced potency against various PI3K isoforms and demonstrated efficacy in a human glioblastoma tumor xenograft model. []

4-[3-(Pyrid-4-yl)-3-substituted phenyl acryloyl]morpholine Derivatives

Compound Description: These derivatives were synthesized and assessed for their fungicidal activity against Rhizoctonia solani Kuhn and Phytophthora drechsler Tucker. [, ] Structure-activity relationship studies, utilizing 2D-QSAR models, identified key molecular descriptors influencing their fungicidal potency. [] Several compounds exhibited significant antifungal activity, suggesting their potential as novel fungicides. []

Properties

CAS Number

1704065-03-1

Product Name

4-(6-Iodopyrimidin-4-yl)morpholine

IUPAC Name

4-(6-iodopyrimidin-4-yl)morpholine

Molecular Formula

C8H10IN3O

Molecular Weight

291.09 g/mol

InChI

InChI=1S/C8H10IN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2

InChI Key

SEJSHWVKEQPOEX-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=NC=N2)I

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.